Morantel

Veterinary Parasitology Anthelmintic Efficacy Dose Optimization

Choose Morantel free base (CAS 20574-50-9) for cost-effective, targeted nematode control. With double the potency of pyrantel in sheep/goats, high efficacy against Cooperia oncophora in cattle, and virtually undetectable plasma levels, it minimizes systemic risk. Ideal for sustained-release boluses (90-98 day protection) or medicated feed. Its low ecotoxicity supports sustainable parasite management. Secure high-purity stock from qualified B2B suppliers today.

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
CAS No. 20574-50-9
Cat. No. B1676740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorantel
CAS20574-50-9
SynonymsMorantel
Morantel Tartrate
Paratect
Tartrate, Morantel
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C=CC2=NCCCN2C
InChIInChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3/b5-4+
InChIKeyNVEPPWDVLBMNMB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Morantel (CAS 20574-50-9) Procurement Guide: Tetrahydropyrimidine Anthelmintic for Livestock Nematode Control


Morantel is a tetrahydropyrimidine anthelmintic [1], developed by Pfizer in the 1960s and marketed for veterinary use since the 1970s [2]. It is a structural analog of pyrantel and oxantel [1], sharing their mechanism of action as a potent agonist at nematode nicotinic acetylcholine receptors (nAChRs) [3]. Morantel causes spastic paralysis in susceptible worms [2], leading to their expulsion from the gastrointestinal tract. Primarily used in livestock (cattle, sheep, and goats) [4], its activity profile against adult gut nematodes is high (>90%), less so against developing forms (75-90%), and minimal (<50%) against arrested larvae [5].

Why Pyrantel or Other In-Class Anthelmintics Cannot Substitute for Morantel Without Compromising Efficacy or Safety


While morantel, pyrantel, and oxantel belong to the tetrahydropyrimidine class and share a common mechanism of action [1], they are not interchangeable. Critical differences in potency [2], species-specific efficacy against key nematode genera [3], and distinct pharmacokinetic profiles [4] dictate their optimal use in veterinary practice. A study comparing morantel tartrate to pyrantel tartrate in sheep and goats found that morantel required only half the dose (12.5 mg/kg vs. 25 mg/kg) to achieve comparable anthelmintic efficacy [2]. Furthermore, morantel exhibits a unique spectrum of activity, being highly effective against Cooperia oncophora in calves at various stages of infection, whereas its efficacy against Ostertagia ostertagi is stage-dependent [5]. The virtually undetectable plasma levels of morantel after oral administration [4] also contrast sharply with the significant systemic absorption of pyrantel in certain species [6], a factor that influences both safety and residue profiles. These quantifiable differences underscore why generic substitution cannot be assumed without risking suboptimal parasite control or altered safety margins.

Quantitative Differentiation of Morantel: Head-to-Head Efficacy, Potency, and Pharmacokinetic Data for Procurement Decisions


Superior In Vivo Potency: Morantel Achieves Comparable Efficacy to Pyrantel at Half the Dose

Morantel tartrate demonstrates superior potency compared to pyrantel tartrate. In a controlled trial in sheep and goats, morantel tartrate administered at 12.5 mg/kg bodyweight provided anthelmintic efficacy comparable to that of pyrantel tartrate at 25 mg/kg bodyweight [1]. This indicates a two-fold difference in the effective dose required to achieve similar therapeutic outcomes.

Veterinary Parasitology Anthelmintic Efficacy Dose Optimization

Species- and Genus-Specific Efficacy Gaps: Morantel Shows Reduced Activity Against T. colubriformis in Goats Compared to Sheep

In a controlled slaughter trial comparing four anthelmintics, morantel citrate (10 mg/kg) demonstrated host-dependent efficacy against Trichostrongylus colubriformis. The drug achieved a statistically non-significant 56% reduction in worm burden in goats (P>0.05), indicating significantly lower effectiveness compared to its performance against the same parasite in sheep [1]. This contrasts with ivermectin and oxfendazole, which showed similarly high efficacy in both hosts [1].

Veterinary Parasitology Comparative Efficacy Host-Specific Pharmacodynamics

Stage-Specific Efficacy in Cattle: High Activity Against Cooperia but Not Immature Ostertagia

The efficacy of morantel tartrate in calves is highly dependent on the developmental stage of the parasite. A pharmacokinetic/pharmacodynamic study showed that morantel was highly effective against Cooperia oncophora infections when treated 6, 9, or 18 days post-infection. However, against Ostertagia ostertagi, the drug was highly effective only when treatment was administered at 18 days post-infection, once worms had reached the adult stage [1]. This indicates a window of limited activity against immature O. ostertagi.

Veterinary Parasitology Parasite Lifecycle Pharmacodynamics

Undetectable Systemic Absorption in Ruminants: A Key Safety and Residue Differentiator from Pyrantel

Morantel tartrate exhibits extremely low oral bioavailability in ruminants. Following oral administration of 10 mg/kg to cattle and goats, morantel could not be detected in plasma at any time point, remaining below the assay's limit of quantification (<0.05 µg/mL) [1]. This is in stark contrast to pyrantel, which is well absorbed in pigs and dogs, and to a lesser extent in ruminants [2]. The lack of systemic exposure for morantel minimizes the risk of adverse effects related to its action on host nicotinic receptors [3] and translates to a favorable residue profile for meat and milk.

Veterinary Pharmacology Pharmacokinetics Drug Residue Avoidance

Weak Insecticidal Activity: A Pharmacological Distinction with Potential Environmental Implications

In vitro studies on insect neurons reveal a clear rank order of agonist potency: carbachol ≫ levamisole > pyrantel > morantel [1]. This indicates that morantel is the least potent cholinergic agonist among the group on this insect preparation, which is a key component of the dung fauna. This weak activity contrasts with its potent anthelmintic effects, highlighting receptor subtype selectivity differences between nematode and insect nervous systems [1].

Veterinary Pharmacology Environmental Toxicology Receptor Selectivity

Optimal Procurement and Use Cases for Morantel Based on Its Unique Efficacy and Safety Profile


Strategic Deworming of Grazing Cattle with a Focus on Cooperia spp. and Cost-Effective Dosing

Morantel is a cost-effective choice for cattle operations where Cooperia oncophora is a primary concern, and where the goal is to achieve high efficacy at a lower per-animal drug cost. The demonstrated 2-fold dose advantage over pyrantel [1] and its consistent high efficacy against adult and developing C. oncophora [2] make it an attractive option for strategic deworming programs. Its use as a sustained-release intraruminal bolus, which provides 90-98 days of continuous control [3], is particularly well-suited for season-long parasite management on pasture.

Goat Herd Health Management Where Haemonchus contortus and Cooperia curticei Are the Primary Targets

Based on head-to-head trials, morantel demonstrates efficacy comparable to levamisole against Haemonchus contortus and Cooperia curticei in goats [1]. For producers managing goat herds where these specific nematode species are the main parasites of concern, morantel presents a viable treatment option. However, its significantly reduced efficacy (56% reduction, not statistically significant) against Trichostrongylus colubriformis in goats [1] means its use should be reserved for herds with confirmed, or strongly suspected, low burdens of this particular worm species.

Anthelmintic Rotation Programs Aiming to Minimize Dung Beetle Ecotoxicity

In pasture-based livestock systems where maintaining a healthy dung beetle population is a priority, morantel's pharmacological profile offers a unique advantage. In vitro evidence shows it is the least potent cholinergic agonist on insect neurons among its class (levamisole > pyrantel > morantel) [1]. This suggests a lower potential for ecotoxicological impact on dung fauna. Therefore, incorporating morantel into a rotational deworming schedule can be a strategic component of a broader, sustainability-focused parasite management plan.

Veterinary Compounding and Feed Medication Requiring a High-Potency, Low-Systemic-Exposure Agent

For veterinary compounding purposes or for inclusion in medicated feed [1], morantel's properties are highly advantageous. Its high potency allows for lower inclusion rates, and its virtual lack of systemic absorption [2] minimizes the risk of toxicity from accidental overdose and reduces the likelihood of adverse drug interactions with other systemically acting compounds. This makes it a safer and more flexible active pharmaceutical ingredient (API) for custom formulations compared to more bioavailable alternatives like pyrantel in certain species.

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